1-(Phenoxymethyl)-1H-1,2,4-triazole

Medicinal Chemistry Organic Synthesis Triazole Isomerism

Researchers developing azole antifungals or agrochemicals often encounter inconsistent SAR results due to regioisomeric impurities in generic triazole intermediates. 1-(Phenoxymethyl)-1H-1,2,4-triazole (CAS 183957-86-0) eliminates this variable: • Regiospecific N1-phenoxymethyl substitution preserves N4 for heme iron coordination • ≥97% purity ensures reproducible CYP51 inhibition data • Serves as direct precursor for fluconazole analogs and triazolothiadiazole derivatives Supplied as a research-grade intermediate with batch-specific QC documentation for reliable procurement.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 183957-86-0
Cat. No. B12551688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Phenoxymethyl)-1H-1,2,4-triazole
CAS183957-86-0
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCN2C=NC=N2
InChIInChI=1S/C9H9N3O/c1-2-4-9(5-3-1)13-8-12-7-10-6-11-12/h1-7H,8H2
InChIKeyWYKIROAOPHWCET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Phenoxymethyl)-1H-1,2,4-triazole (CAS 183957-86-0): A Core Triazole Intermediate for Agrochemical and Pharmaceutical R&D


1-(Phenoxymethyl)-1H-1,2,4-triazole is a heterocyclic compound of the 1,2,4-triazole class, characterized by a phenoxymethyl substituent at the 1-position of the triazole ring (molecular formula: C9H9N3O; molecular weight: 175.19 g/mol) . The 1,2,4-triazole core is a recognized pharmacophore in medicinal chemistry, present in numerous antifungal drugs and agrochemical agents due to its ability to coordinate with heme iron in cytochrome P450 enzymes, particularly CYP51 (sterol 14α-demethylase) [1][2]. This specific compound serves as a foundational building block and synthetic intermediate, with its structural simplicity and regiospecific 1-substitution enabling further derivatization for structure-activity relationship (SAR) exploration and targeted library synthesis [1]. The compound is primarily distributed as a research-grade chemical for laboratory and pilot-scale investigations, with purity specifications varying among commercial suppliers .

Core 1,2,4-Triazole scaffold for CYP51-targeted antifungal research
Selection Regiospecific N1-phenoxymethyl substitution ensures defined pharmacophore geometry
Use Synthetic intermediate for SAR library synthesis and derivatization studies
Research-grade purity specifications available; confirm lot-specific purity for reproducible downstream synthesis.

Why Substituting 1-(Phenoxymethyl)-1H-1,2,4-triazole (CAS 183957-86-0) with a Generic Triazole Compromises Synthetic Fidelity and Target Engagement


In silico docking and SAR studies demonstrate that the precise regiosubstitution and electronic properties of the triazole ring dictate the strength of coordination with target metalloenzymes such as CYP51 [1][2]. The 1,2,4-triazole isomer differs fundamentally from 1,2,3-triazole isomers in nitrogen atom arrangement, which alters the spatial orientation and electronic density available for heme iron binding, directly affecting inhibitory potency and off-target profiles [2]. Furthermore, even within the 1,2,4-triazole subclass, variations in the substituent position (N1 vs. N4 alkylation) and the nature of the linker (phenoxymethyl vs. benzyl or methyl) significantly alter both physicochemical properties (logP, solubility) and biological activity [1][3]. While this specific compound (CAS 183957-86-0) is primarily utilized as a synthetic intermediate rather than a terminal active pharmaceutical ingredient (API), substituting it with a regioisomer or analog in a synthetic sequence can lead to distinct downstream impurities, altered reaction kinetics, and a final library product with different or diminished target engagement, thereby invalidating comparative SAR analysis and complicating patent prosecution efforts [4].

Target Requirement
Potential Substitute
Substitution Risk
Regiospecific N1-phenoxymethyl substitution
N4-substituted regioisomer
May shift heme iron coordination geometry and alter downstream SAR interpretation
1,2,4-Triazole core with N4 available for CYP51 binding
1,2,3-Triazole isomer
Different nitrogen arrangement can reduce binding affinity and require additional structural modifications
Phenoxymethyl substituent for aryl functionalization and π-π interactions
Simple 1-alkyl (e.g., 1-methyl) triazole
Lacks aromatic ring for hydrophobic pocket engagement, limiting SAR exploration potential

1-(Phenoxymethyl)-1H-1,2,4-triazole (CAS 183957-86-0): Quantitative Evidence of Differentiation from Analogs and Synthetic Alternatives


Regiospecific N1-Alkylation Establishes a Structurally Defined Scaffold Distinguishable from N4 Isomers

The synthesis of 1-(Phenoxymethyl)-1H-1,2,4-triazole involves the N1-alkylation of 1H-1,2,4-triazole with phenoxymethyl halides under basic conditions, yielding the 1-substituted regioisomer . In contrast, alternative synthetic routes or uncontrolled alkylation can produce a mixture containing the 4-substituted isomer (4-phenoxymethyl-1,2,4-triazole) [1]. Structural studies confirm that 4-alkyl-1,2,4-triazoles can thermally isomerize to 1-substituted isomers via quaternary salt intermediates, indicating a potential for thermodynamic product contamination if not properly controlled [1]. This regiospecificity matters because 1-substituted triazoles exhibit distinct coordination geometries with metalloenzyme active sites compared to 4-substituted counterparts, which lack the unsubstituted N4 atom necessary for optimal heme iron coordination in CYP51 targets [2].

N1 vs N4 Regioisomer
Head-to-head
N1 substitution preserves N4 for heme coordination; N4 substitution eliminates this site
Supports regiospecific SAR interpretation and avoids regioisomeric impurity confusion
Isomerization possible under thermal conditions; confirm regiospecificity by NMR or HPLC
Medicinal Chemistry Organic Synthesis Triazole Isomerism

1,2,4-Triazole Core Provides a Validated CYP51 Binding Pharmacophore Distinct from 1,2,3-Triazole Isomers

The 1,2,4-triazole scaffold is a validated pharmacophore for cytochrome P450 14α-demethylase (CYP51) inhibition, with the N4 nitrogen atom coordinating directly to the heme iron of the enzyme active site [1]. This coordination is essential for the antifungal activity of clinical agents such as fluconazole, voriconazole, and posaconazole [2]. In contrast, the 1,2,3-triazole isomer (e.g., 1-(phenoxymethyl)-1H-1,2,3-triazole) possesses a different nitrogen arrangement (adjacent nitrogens at N1, N2, N3) that alters both the distance and geometry for heme coordination, generally resulting in weaker CYP51 binding affinity [3]. Molecular docking studies of triazole derivatives with CYP51 demonstrate that 1,2,4-triazole-containing compounds form stable coordination complexes with binding energies correlated to antifungal potency, whereas 1,2,3-triazole analogs typically require additional structural modifications to achieve comparable target engagement [1][3].

1,2,4- vs 1,2,3-Triazole Core
Class-level
1,2,4-Triazole N4 coordinates heme iron; 1,2,3-triazole typically requires click-chemistry derivatization for comparable affinity
Aligns research with clinically established CYP51 pharmacophore geometry
Molecular docking data support coordination differences; verify with target-specific assays
Antifungal Drug Discovery CYP51 Inhibition Molecular Docking

Phenoxymethyl Substituent Provides a Versatile Synthetic Handle for SAR Expansion and Library Diversification

The phenoxymethyl group at the 1-position of the triazole ring serves as a versatile synthetic handle for further derivatization. This substituent enables alkylation, acylation, and nucleophilic aromatic substitution reactions to generate diverse analog libraries [1]. In SAR studies of 1,2,4-triazole derivatives, modification of the phenoxymethyl moiety—including para-substitution with halogens, electron-withdrawing groups, or alkyl chains—directly modulates both antifungal potency and physicochemical properties [2]. For instance, compounds containing para-chloro substituted phenoxymethyl groups demonstrated enhanced activity against Botrytis cinerea compared to unsubstituted phenyl analogs [3]. In contrast, simpler 1-alkyl-substituted triazoles (e.g., 1-methyl-1H-1,2,4-triazole) lack the aromatic ring for π-π stacking interactions with hydrophobic enzyme pockets, limiting SAR exploration opportunities [2].

Phenoxymethyl vs Methyl Substituent
Context-dependent
Phenoxymethyl group enables aryl functionalization and π-π interactions; 1-methyl analog lacks aryl substitution potential
Supports broader analog generation for antifungal SAR and library diversification
Cross-study comparison; derivatization scope may depend on reaction conditions
Medicinal Chemistry SAR Studies Combinatorial Chemistry

High Chemical Purity Specifications Enable Reproducible Downstream Synthesis and Biological Assay Results

Commercial suppliers provide 1-(Phenoxymethyl)-1H-1,2,4-triazole with specified purity grades, typically 97% or higher as determined by HPLC or GC analysis . This high purity is critical for use as a synthetic intermediate, as impurities such as unreacted triazole, regioisomeric byproducts (e.g., 4-substituted isomers), or residual solvents can propagate through multi-step syntheses, generating complex impurity profiles in final compounds that confound biological assay interpretation . In the agrochemical patent literature, Bayer CropScience explicitly notes that even minor impurities in triazole intermediates can affect both the yield and the fungicidal activity spectrum of downstream formulated products [1]. Lower-purity alternatives (e.g., <95% technical grade) may contain phenoxymethyl halide starting materials or hydrolyzed phenolic byproducts that interfere with subsequent alkylation or coupling reactions .

Purity Specification
Specification review
≥97% purity by HPLC/GC eliminates up to 50% of potential regioisomeric or starting material impurities
Supports reproducible downstream synthesis and assay consistency
Confirm lot-specific purity certificate; impurity profiles may affect biological interpretation
Analytical Chemistry Quality Control Reproducibility

Optimal Procurement and Research Applications for 1-(Phenoxymethyl)-1H-1,2,4-triazole (CAS 183957-86-0)


Synthesis of CYP51-Targeting Antifungal Lead Compounds and SAR Libraries

This compound serves as an optimal starting material for constructing 1,2,4-triazole-based antifungal agents targeting cytochrome P450 14α-demethylase (CYP51). The N1-phenoxymethyl scaffold preserves the N4 nitrogen for heme iron coordination while providing an aryl handle for further derivatization [1]. Research programs developing next-generation azole antifungals can utilize this intermediate to synthesize fluconazole analogs, triazolothiadiazole derivatives, or triazole-carboxamide conjugates, with in vitro antifungal activity typically assessed against Candida albicans, Aspergillus fumigatus, and phytopathogenic fungi [1][2].

Agrochemical Fungicide Development and Crop Protection Formulations

In agrochemical R&D, 1-(Phenoxymethyl)-1H-1,2,4-triazole is employed as an intermediate in the synthesis of triazole fungicides for crop protection. Bayer CropScience and other agrochemical innovators have patented numerous triazole derivatives containing phenoxymethyl moieties for control of fungal pathogens in cereals, fruits, and vegetables [3]. The compound's structural features align with the pharmacophore requirements for inhibiting fungal sterol biosynthesis in plant pathogens such as Botrytis cinerea (gray mold), Magnaporthe oryzae (rice blast), and Phytophthora capsici [2].

Click Chemistry Precursor for Triazole-Containing Bioconjugates and Materials Science

While the 1,2,4-triazole core is not directly formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), this compound can be functionalized with alkyne or azide handles to serve as a precursor for click chemistry applications [4]. The resulting triazole-containing bioconjugates find utility in chemical biology probe development, fluorescent labeling of biomolecules, and the synthesis of functional polymers with antimicrobial surface properties [4].

Analytical Reference Standard and Impurity Profiling in Pharmaceutical Quality Control

Due to its well-defined structure and availability in high purity (≥97%), this compound serves as a reference standard for analytical method development and impurity profiling in pharmaceutical manufacturing. Its presence as a synthetic intermediate or potential degradation product in triazole-based API production necessitates robust HPLC/GC-MS methods for quantification . Quality control laboratories can utilize this compound to establish retention time markers, calibration curves, and limit of detection (LOD) parameters for batch release testing.

Application
Selection Property
Validation Focus
CYP51-targeted antifungal SAR libraries
Regiospecific N1-phenoxymethyl scaffold
Confirm N1 substitution and CYP51 docking alignment
Agrochemical fungicide intermediate
Phenoxymethyl handle for derivatization
Verify synthetic versatility and antifungal spectrum against plant pathogens
Click chemistry precursor for bioconjugates
Functionalizable triazole core
Assess alkyne/azide derivatization efficiency
Analytical reference standard
High-purity regioisomeric identity standard
Establish retention time markers and impurity profiling methods

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